molecular formula C15H23NO3 B100442 Propiophenone, 3-diethylamino-2',4'-dimethoxy- CAS No. 18703-87-2

Propiophenone, 3-diethylamino-2',4'-dimethoxy-

Cat. No. B100442
CAS RN: 18703-87-2
M. Wt: 265.35 g/mol
InChI Key: WKIDFGBGJKIOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propiophenone, 3-diethylamino-2',4'-dimethoxy- is a synthetic compound with potential applications in scientific research. It is a derivative of propiophenone and belongs to the class of phenethylamines. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of propiophenone, 3-diethylamino-2',4'-dimethoxy-, is not fully understood. However, it is believed to act as a modulator of protein-protein interactions. This compound can bind to proteins and alter their conformation, leading to changes in their activity. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, can interact with nucleic acids and inhibit their function.

Biochemical And Physiological Effects

Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound can induce apoptosis in cancer cells and has been studied for its potential use in cancer therapy. Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, its fluorescence properties make it a useful tool for studying protein-protein interactions. However, this compound has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, may not be suitable for all types of experiments.

Future Directions

There are several future directions for research on propiophenone, 3-diethylamino-2',4'-dimethoxy-. One area of interest is its potential use as a fluorescent probe for detecting biomolecules in living cells. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential off-target effects. Propiophenone, 3-diethylamino-2',4'-dimethoxy-, may also have potential applications in drug discovery, and further studies are needed to explore this possibility. Overall, propiophenone, 3-diethylamino-2',4'-dimethoxy-, is a promising compound with potential applications in scientific research.

Synthesis Methods

Propiophenone, 3-diethylamino-2',4'-dimethoxy-, can be synthesized by reacting propiophenone with diethylamine and paraformaldehyde in the presence of hydrochloric acid. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for detecting biological molecules. This compound can bind to proteins and nucleic acids, and its fluorescence properties can be used to monitor the interactions between these molecules. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, has been studied for its potential use in drug discovery. It can act as a lead compound for developing new drugs that target specific biological pathways.

properties

CAS RN

18703-87-2

Product Name

Propiophenone, 3-diethylamino-2',4'-dimethoxy-

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

3-(diethylamino)-1-(2,4-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C15H23NO3/c1-5-16(6-2)10-9-14(17)13-8-7-12(18-3)11-15(13)19-4/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

WKIDFGBGJKIOSW-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)C1=C(C=C(C=C1)OC)OC

Canonical SMILES

CCN(CC)CCC(=O)C1=C(C=C(C=C1)OC)OC

Other CAS RN

18703-87-2

synonyms

3-(Diethylamino)-1-(2,4-dimethoxyphenyl)-1-propanone

Origin of Product

United States

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